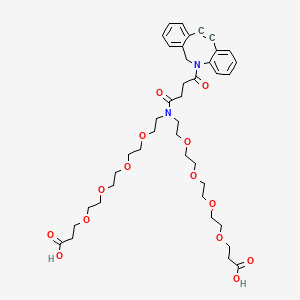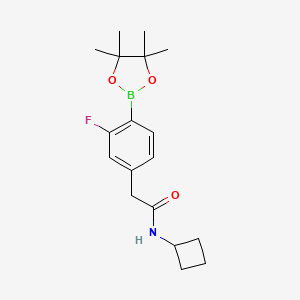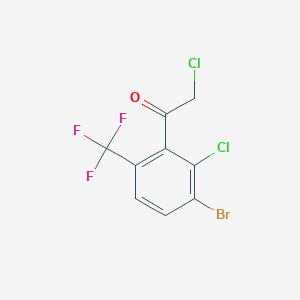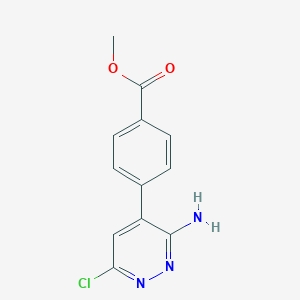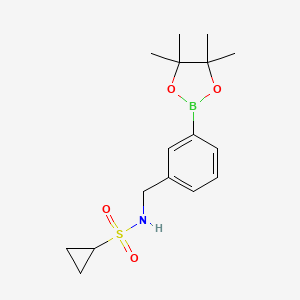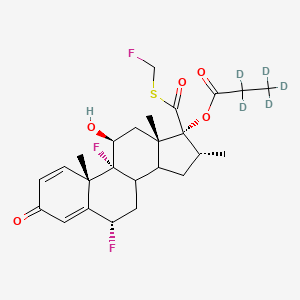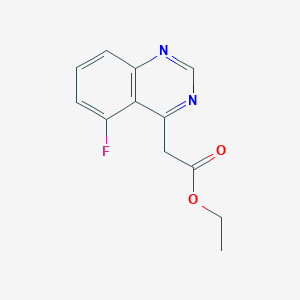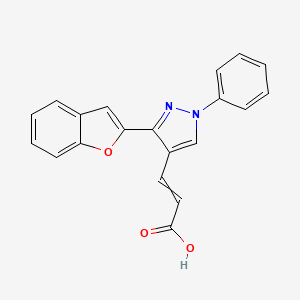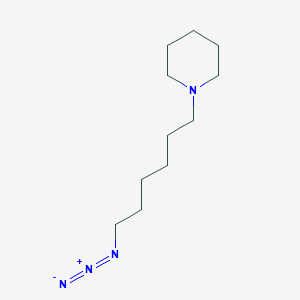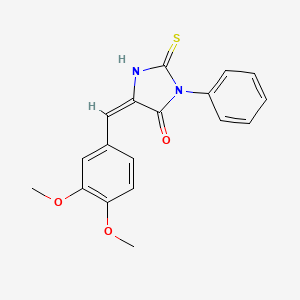
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an iodine atom at the 3-position, a nitro group at the 7-position, and a tert-butyl ester group at the 1-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Nitration: Introduction of the nitro group at the 7-position of the indole ring.
Iodination: Introduction of the iodine atom at the 3-position.
Esterification: Formation of the tert-butyl ester group at the 1-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, iodination, and esterification processes. These methods are optimized for high yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 3-Amino-7-nitroindole-1-carboxylic acid tert-butyl ester.
Hydrolysis: 3-Iodo-7-nitroindole-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can participate in redox reactions, while the iodine atom and ester group can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodoindole-1-carboxylic acid tert-butyl ester: Lacks the nitro group.
7-Nitroindole-1-carboxylic acid tert-butyl ester: Lacks the iodine atom.
3-Iodo-7-nitroindole: Lacks the ester group.
Uniqueness
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester is unique due to the combination of the iodine, nitro, and ester groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Eigenschaften
Molekularformel |
C13H13IN2O4 |
|---|---|
Molekulargewicht |
388.16 g/mol |
IUPAC-Name |
tert-butyl 3-iodo-7-nitroindole-1-carboxylate |
InChI |
InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3 |
InChI-Schlüssel |
PZXFFDNCCQKLOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


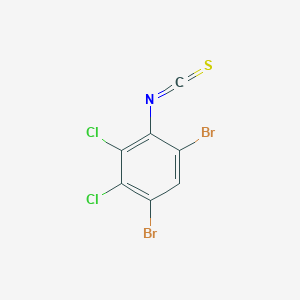
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
